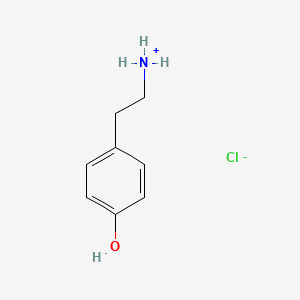

Tyramine hydrochloride

概要

説明

チロシン塩酸塩: は、アミノ酸チロシンから生じる天然のモノアミン化合物です。 ドーパミン、ノルエピネフリン、エピネフリンなどの神経伝達物質の放出を誘導する役割を果たすことで知られています 。 チロシン塩酸塩は、発酵、熟成、または腐敗した食品など、さまざまな食品に多く含まれています 。

準備方法

合成ルートと反応条件: チロシン塩酸塩は、複数のステップを含む生物触媒プロセスによって合成できます。 有効な方法の1つは、セリンデアミナーゼとチロシンフェノールリアーゼを使用してセリンをチロシンに変換し、続いてチロシンデカルボキシラーゼを使用してチロシンをチロシンに変換するプロセスです 。 このプロセスは、pH 8.0、37°C、Triton X-100の存在などの特定の条件下で行われます 。

工業生産方法: 工業的な環境では、チロシン塩酸塩は、毛髪や羽毛などのケラチン含有材料の酸加水分解によって頻繁に生成されます。 この方法は、大量のケラチン酸加水分解廃水を生成しますが、この廃水はリサイクルして、高収率でチロシン塩酸塩を生成することができます 。

化学反応の分析

Chemical Reactions of Tyramine Hydrochloride

-

Hydrogenation: Tyramine production can be drastically enhanced by the hydrogenation of 4-hydroxybenzyl cyanide, especially with the inclusion of an acid additive to the reaction mixture .

-

Acylation: Tyramine, or its analogues, reacts with acryloyl chloride and Hunig's base in DMF (dimethylformamide) to produce amides .

-

Use as an Intermediate: this compound is used as an intermediate in the manufacturing of Tryptamine API (Active Pharmaceutical Ingredient) .

Binding and Interactions

-

Binding Mechanism: Research indicates tyramine (TA) binds to the TyrR receptor, with specific amino acid residues such as Asp114 playing a crucial role. The binding process involves conformational changes in extracellular loops (ELs) of the receptor, transitioning it from an "open state" to a "closed state" .

Miscellaneous Reactions

-

This compound can be crystallized from ethanol by adding diethyl ether, or from concentrated hydrochloric acid .

Table of Reactions

These reactions highlight the versatility of this compound as a chemical intermediate and its complex interactions in biological systems .

科学的研究の応用

Chemistry: Tyramine hydrochloride is used in the synthesis of various chemical compounds and materials, including hydrogels and signal amplification reagents .

Biology: In biological research, this compound is used to study neuronal stimulation and neurotransmitter release .

Medicine: this compound is investigated for its potential therapeutic applications, including drug delivery systems for rheumatoid arthritis treatment .

Industry: It is used in the production of biodegradable materials and as a precursor for various industrial chemicals .

作用機序

チロシン塩酸塩は、さまざまな生理学的プロセスに関与する神経伝達物質であるカテコールアミンの放出を誘導することによって効果を発揮します。 カテコールアミン放出剤として作用し、ドーパミン、ノルエピネフリン、エピネフリンのレベルが上昇します 。 このメカニズムは、主にチロシンを代謝するモノアミンオキシダーゼ酵素との相互作用を介して媒介されます 。

類似化合物の比較

類似化合物:

フェニルエチルアミン: 構造と機能が似ており、神経伝達物質としても作用します。

オクトパミン: 生理学的効果が似ている別のモノアミン化合物です。

独自性: チロシン塩酸塩は、血液脳関門を通過できないという点で独特であり、その効果は末梢交感神経刺激作用に限定されます 。この特徴は、中枢神経系に影響を与える可能性のある他の類似化合物とは異なります。

類似化合物との比較

Phenylethylamine: Similar in structure and function, also acts as a neurotransmitter.

Octopamine: Another monoamine compound with similar physiological effects.

Uniqueness: Tyramine hydrochloride is unique in its inability to cross the blood-brain barrier, which limits its effects to peripheral sympathomimetic actions . This characteristic distinguishes it from other similar compounds that can affect the central nervous system.

生物活性

Tyramine hydrochloride, a naturally occurring monoamine compound derived from the amino acid tyrosine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, physiological effects, potential health risks, and recent research findings.

- Chemical Formula : C₈H₁₂ClNO

- Molecular Weight : 173.64 g/mol

- IUPAC Name : 4-(2-aminoethyl)phenol hydrochloride

- CAS Number : 60-19-5

Tyramine acts primarily as an alpha-adrenergic agonist , inducing the release of catecholamines such as norepinephrine. It operates through the trace amine-associated receptor (TAAR), which is involved in various neurotransmitter signaling pathways. Notably, tyramine does not effectively cross the blood-brain barrier, limiting its psychoactive effects and confining its action to peripheral sympathomimetic effects .

1. Cardiovascular Effects

Tyramine can cause hypertension when consumed in conjunction with monoamine oxidase inhibitors (MAOIs) due to excessive catecholamine release. This hypertensive crisis is a significant concern for patients on MAOIs, necessitating dietary restrictions on tyramine-rich foods .

2. Genotoxicity

Recent studies indicate that tyramine may exhibit genotoxic effects on intestinal cells. A transcriptomic analysis revealed that tyramine significantly alters gene expression related to tumorigenesis in human intestinal epithelial cells (HT29). Specifically, it was found to upregulate genes associated with DNA damage and repair, suggesting a potential role in promoting intestinal cancer .

3. RNP Granule Remodeling

Research has shown that tyramine induces dynamic remodeling of RNA-binding protein (RNP) granules in neuronal cells. This remodeling leads to the decondensation of granule components and the activation of associated mRNAs, indicating a role in regulating gene expression under physiological conditions .

Case Studies and Research Findings

Health Risks

While tyramine has beneficial roles, particularly in neurotransmitter modulation, its consumption poses health risks:

特性

IUPAC Name |

4-(2-aminoethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNISDHSYKZAWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034087 | |

| Record name | Tyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-19-5 | |

| Record name | Tyramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5KDH3H147 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tyramine hydrochloride exert its sympathomimetic effects?

A1: this compound acts as an indirect sympathomimetic agent by triggering the release of norepinephrine from neuronal storage vesicles. [, ]. This released norepinephrine then interacts with adrenergic receptors, leading to various physiological effects like increased heart rate and blood pressure. [, ].

Q2: How does reserpine pretreatment affect the activity of this compound?

A2: Reserpine depletes norepinephrine stores, thereby diminishing the pressor effects of this compound. [, ]. This highlights the dependence of tyramine's action on the availability of norepinephrine.

Q3: Can the effects of this compound be restored after reserpine treatment?

A3: Yes, prolonged infusion of norepinephrine [] or metaraminol [] can restore the pressor response to this compound in reserpinized animals. This further supports the concept that tyramine's actions are mediated by norepinephrine release.

Q4: Does this compound interact with monoamine oxidase (MAO)?

A4: Yes, this compound is a substrate for MAO, particularly MAO-A, which plays a crucial role in its metabolism []. This interaction forms the basis for understanding potential drug interactions with MAO inhibitors.

Q5: What happens when this compound is administered to individuals taking MAO inhibitors?

A5: Co-administration of this compound with MAO inhibitors, especially MAO-A inhibitors like moclobemide, can lead to a significant potentiation of its pressor effects []. This is because MAO inhibition prevents tyramine breakdown, leading to its accumulation and exaggerated sympathomimetic responses.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H12ClNO, and its molecular weight is 173.64 g/mol. []

Q7: What is the crystal structure of this compound?

A7: this compound crystallizes in the orthorhombic system, belonging to the space group Pbcn. The unit cell dimensions are a = 19.961 Å, b = 10.756 Å, and c = 8.243 Å. []

Q8: Can this compound be used in analytical techniques like micellar electrokinetic chromatography (MEKC)?

A8: Yes, this compound has been successfully employed as an internal standard in MEKC methods for the simultaneous determination of antiviral drugs like acyclovir and valacyclovir, along with their impurity guanine. []

Q9: Does this compound participate in any enzymatic reactions?

A9: While not a catalyst itself, this compound serves as a substrate for enzymes like tyrosinase [] and monoamine oxidase [, ]. These enzymatic reactions are crucial for understanding tyramine's metabolism and potential applications.

Q10: Have computational methods been applied to study this compound?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the vibrational dynamics and potential energy distribution of this compound, providing insights into its structural and electronic properties. []

Q11: How do structural modifications to tyramine affect its biological activity?

A11: While specific SAR studies are limited within the provided research, the presence of the hydroxyl group on the aromatic ring is known to be crucial for the interaction of tyramine with tyrosinase []. Modifications to this group or the amine side chain could potentially alter its binding affinity and biological activity.

Q12: What analytical techniques are commonly employed to detect and quantify this compound?

A12: Several techniques have been used for this compound analysis, including gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], micellar electrokinetic chromatography (MEKC) [], and nuclear magnetic resonance (NMR) []. The choice of method depends on the specific application and required sensitivity.

Q13: What is the importance of analytical method validation in this compound research?

A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the obtained data. This involves establishing parameters like linearity, limit of detection, limit of quantification, recovery, and stability, ensuring that the analytical method is fit for its intended purpose. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。